Neothramycin Exhibits Significantly Lower In Vivo Acute Toxicity Compared to Anthramycin
Neothramycin demonstrates a substantially larger therapeutic window than its close analog anthramycin due to its reduced acute toxicity. The median lethal dose (LD50) for neothramycin in mice is 20-30 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection [1]. In stark contrast, anthramycin exhibits an LD50 of 1-2 mg/kg in mice [2], indicating neothramycin is at least 10-20 times less toxic.
| Evidence Dimension | Acute toxicity (Median Lethal Dose) |
|---|---|
| Target Compound Data | 20-30 mg/kg (i.p. and i.v.) |
| Comparator Or Baseline | Anthramycin: 1-2 mg/kg |
| Quantified Difference | >10-fold reduction in acute toxicity |
| Conditions | In vivo study in mice |
Why This Matters
The significantly higher LD50 of neothramycin allows for broader dosing ranges in in vivo experiments, reducing the risk of acute toxicity-related confounding factors and enabling longer-term efficacy studies not feasible with more toxic PBDs like anthramycin.
- [1] Takeuchi T, Miyamoto M, Ishizuka M, Naganawa H, Kondo S, Hamada M, Umezawa H. Neothramycins A and B, new antitumor antibiotics. J Antibiot (Tokyo). 1976 Jan;29(1):93-6. View Source
- [2] Kohn KW. Anthramycin. In: Corcoran JW, Hahn FE (eds) Antibiotics. Mechanism of action of antimicrobial and antitumor agents, vol III, pp 3–11. Springer, Berlin, Heidelberg, New York. View Source
